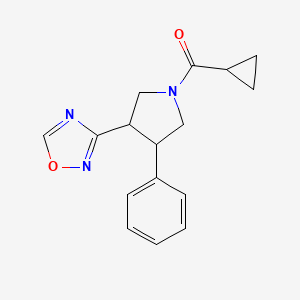
(3-(1,2,4-噁二唑-3-基)-4-苯基吡咯烷-1-基)(环丙基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . They are known to exhibit a broad spectrum of biological activities, including antibacterial, antiviral, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Various methods of synthesis of 1,2,4-oxadiazole derivatives exhibiting biological activity have been discussed in the literature .Molecular Structure Analysis
The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . The position of nitrogen atoms can result in four different isomeric structures: 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazoles are diverse and depend on the substituents on the heterocyclic ring. For instance, with two methyl groups, 1,3,4-Oxadiazole is completely soluble in water, while aryl substituents lower the solubility significantly .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazoles can vary widely depending on their specific structure and substituents. For instance, oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, with nitrogen being a stronger hydrogen bond acceptor than oxygen .科学研究应用
- (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(cyclopropyl)methanone derivatives exhibit antibacterial properties. These compounds could be explored as novel antibiotics to combat bacterial infections .
- Researchers have investigated the antiviral effects of these derivatives. Their activity against viral pathogens makes them intriguing candidates for antiviral drug development .
- Some derivatives have demonstrated blood pressure-lowering effects. Understanding their mechanisms could lead to new treatments for hypertension .
- Certain derivatives exhibit antifungal activity. These compounds might contribute to the development of effective antifungal drugs .
- Studies suggest that derivatives of this compound possess anticancer and antineoplastic properties. Investigating their impact on cancer cells could yield valuable insights .
- The same derivatives have been linked to antioxidant, anti-inflammatory, and analgesic effects. These properties could be harnessed for pain management and overall health .
Antibacterial Activity
Antiviral Potential
Blood Pressure Regulation
Antifungal Properties
Anticancer and Antineoplastic Effects
Antioxidant, Anti-Inflammatory, and Analgesic Actions
Additionally, in the realm of agriculture:
- Plant Protection Agents :
- Due to their insecticidal, fungicidal, and herbicidal properties, 1,3,4-oxadiazoles (including this compound) find use in agriculture. For instance, combining 1,3,4-oxadiazole with 3,5-dihalophenoxypyridines results in effective herbicides .
安全和危害
未来方向
Given the broad spectrum of biological activities exhibited by 1,2,4-oxadiazoles, they continue to be of interest in the development of new pharmaceuticals and agrochemicals . Future research will likely focus on the synthesis of novel 1,2,4-oxadiazole derivatives and the exploration of their potential applications .
作用机制
Target of Action
Compounds with a 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it is plausible that (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(cyclopropyl)methanone may interact with similar targets.
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This suggests that (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(cyclopropyl)methanone may interact with its targets through hydrogen bonding, leading to changes in the target’s function.
Biochemical Pathways
Given the anti-infective activities of related 1,2,4-oxadiazoles , it is possible that this compound may interfere with pathways essential for the survival or replication of infectious agents.
Pharmacokinetics
The presence of the 1,2,4-oxadiazole scaffold, which is common in many marketed drugs , suggests that this compound may have favorable drug-like properties.
Result of Action
Based on the known activities of related 1,2,4-oxadiazoles , it is plausible that this compound may inhibit the growth or replication of infectious agents at the cellular level.
属性
IUPAC Name |
cyclopropyl-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16(12-6-7-12)19-8-13(11-4-2-1-3-5-11)14(9-19)15-17-10-21-18-15/h1-5,10,12-14H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADBDWZFNBHJGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(cyclopropyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

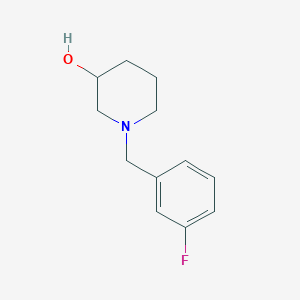
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B2689574.png)
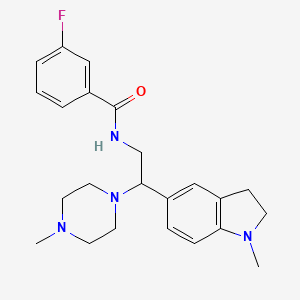
![(2Z)-N-acetyl-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2689578.png)
![(E)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-3-(thiophen-3-yl)prop-2-en-1-one](/img/structure/B2689581.png)
![methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2689583.png)
![7,8-dimethoxy-5-(4-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2689586.png)
![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]pyridine](/img/structure/B2689587.png)
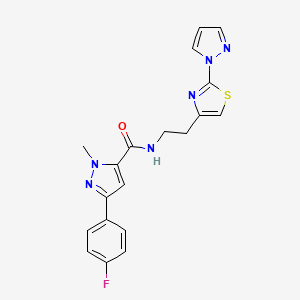
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2689590.png)
![2-[4-(4-Chlorophenyl)-2-thiazolyl]ethanethioamide](/img/structure/B2689591.png)
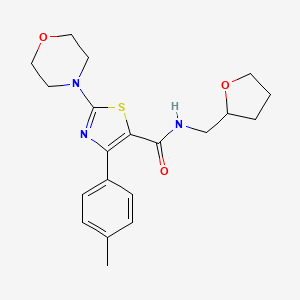
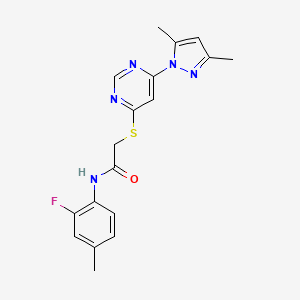
![3-{[3-(Trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-5-amine](/img/structure/B2689596.png)